Superior MAO Inhibition by N'-Substituted Hydrazides Derived from Indolizine-2-carboxylic Acid Compared to Iproniazid
N'-substituted hydrazide derivatives synthesized from indolizine-2-carboxylic acid exhibit enhanced inhibition of monoamine oxidase (MAO) relative to the established MAO inhibitor iproniazid [1]. All synthesized derivatives were found to be more active than iproniazid, demonstrating the scaffold's privileged nature for CNS-targeted drug development [1].
| Evidence Dimension | Monoamine oxidase (MAO) inhibitory activity |
|---|---|
| Target Compound Data | All N'-substituted hydrazides of indolizine-2-carboxylic acid were more active than iproniazid |
| Comparator Or Baseline | Iproniazid (established MAO inhibitor) |
| Quantified Difference | Qualitatively superior activity for all derivatives tested |
| Conditions | In vitro MAO inhibition assay (exact IC50 values not reported in abstract) |
Why This Matters
This direct comparison against a known clinical MAO inhibitor validates the indolizine-2-carboxylic acid scaffold as a privileged starting point for developing novel CNS agents with potentially improved efficacy.
- [1] Cardellini, M., Claudi, F., Grifantini, M., Gulini, U., & Martelli, S. (1977). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences, 66(2), 259-262. View Source
